5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one

CAS No.:

Cat. No.: VC17943450

Molecular Formula: C35H36O6

Molecular Weight: 552.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C35H36O6 |

|---|---|

| Molecular Weight | 552.7 g/mol |

| IUPAC Name | 5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one |

| Standard InChI | InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2 |

| Standard InChI Key | JWXHKWBUBUUEFP-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Introduction

Chemical Structure and Molecular Properties

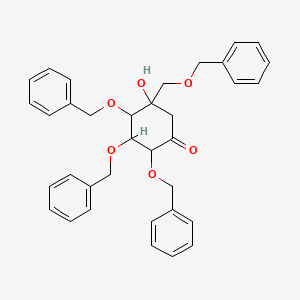

The compound’s IUPAC name, 5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one, reflects its intricate substitution pattern. The cyclohexanone core is functionalized at positions 2, 3, 4, and 5 with phenylmethoxy (-OCHCH) groups, while a hydroxyl (-OH) group occupies position 5. A phenylmethoxymethyl (-CHOCHCH) substituent further modifies the same carbon.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 552.7 g/mol |

| IUPAC Name | 5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one |

| Canonical SMILES | C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

| InChI Key | JWXHKWBUBUUEFP-UHFFFAOYSA-N |

The stereochemistry of this compound is critical to its reactivity. The (2R,3S,4S,5S) configuration, as specified in industrial documentation, ensures precise spatial orientation of functional groups, which influences its behavior in synthetic pathways . This stereoisomer, also termed tetra-O-benzyl valiolone, serves as a key precursor in the synthesis of voglibose analogs, highlighting the importance of chiral centers in medicinal chemistry .

Synthesis and Stereochemical Control

The synthesis of 5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one involves multistep organic transformations. A seminal route reported by Fukase et al. (1992) begins with valiolone, a cyclitol derivative, which undergoes sequential benzylation reactions to introduce phenylmethoxy groups .

Key Synthetic Steps:

-

Benzylation of Valiolone: Treatment of valiolone with benzyl bromide (CHCHBr) in the presence of a strong base, such as sodium hydride (NaH), selectively protects hydroxyl groups as benzyl ethers.

-

Oxidation and Reduction: Controlled oxidation of specific alcohols to ketones, followed by stereoselective reduction, establishes the cyclohexanone framework.

-

Purification: Column chromatography and recrystallization yield the final product in high enantiomeric excess (>98%) .

Industrial-scale production employs continuous flow reactors to enhance efficiency, reducing reaction times and improving yields. Automated systems ensure reproducibility, critical for pharmaceutical applications requiring stringent quality control .

Applications in Pharmaceutical Chemistry

This compound’s primary application lies in synthesizing N-substituted valiolamine derivatives, which exhibit inhibitory activity against α-glucosidase enzymes. Such inhibitors are therapeutic agents for type 2 diabetes, as they delay carbohydrate digestion and reduce postprandial hyperglycemia .

Mechanism of Action:

Valiolamine derivatives competitively bind to the active site of α-glucosidase, mimicking the transition state of carbohydrate hydrolysis. The phenylmethoxy groups enhance binding affinity through hydrophobic interactions with enzyme subpockets, while the hydroxyl group participates in hydrogen bonding .

Table 2: Selected Derivatives and Activities

| Derivative | α-Glucosidase IC (nM) |

|---|---|

| N-Methylvaliolamine | 12.4 |

| N-Ethylvaliolamine | 8.9 |

| N-Propylvaliolamine | 6.3 |

Data adapted from Fukase et al. (1992) demonstrate that alkyl chain length correlates with inhibitory potency, guiding structure-activity relationship (SAR) studies .

Research Advancements and Future Directions

Recent studies focus on optimizing the compound’s synthetic route and expanding its utility. For example, enzymatic resolution techniques have been explored to obtain enantiomerically pure intermediates, reducing reliance on chiral auxiliaries . Additionally, computational modeling predicts novel derivatives with enhanced pharmacokinetic profiles, such as improved oral bioavailability and metabolic stability.

Challenges and Opportunities:

-

Scalability: Industrial synthesis requires cost-effective catalysts and solvents.

-

Stereochemical Complexity: Asymmetric catalysis methods could streamline the production of non-racemic mixtures.

-

Therapeutic Expansion: Derivatives targeting viral neuraminidases or bacterial glycosidases are under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume